molecular formula C10H8F3NO2 B1386404 N-(3-(trifluoromethoxy)phenyl)acrylamide CAS No. 1156755-90-6

N-(3-(trifluoromethoxy)phenyl)acrylamide

Cat. No. B1386404
M. Wt: 231.17 g/mol
InChI Key: YJOJMGVPELEGKI-UHFFFAOYSA-N
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Description

“N-(3-(trifluoromethoxy)phenyl)acrylamide” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “N-(3-(trifluoromethoxy)phenyl)acrylamide”. However, a related compound, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives, has been synthesized and evaluated against EGFR mutant forms2.



Molecular Structure Analysis

The molecular structure of “N-(3-(trifluoromethoxy)phenyl)acrylamide” is not directly available. However, the molecular structure of related compounds can be determined by methods such as single crystal XRD3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “N-(3-(trifluoromethoxy)phenyl)acrylamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(trifluoromethoxy)phenyl)acrylamide” are not directly available. However, related compounds, such as (trifluoromethoxy)phenylboronic acids, have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties3.


Scientific Research Applications

Trifluoromethoxylation reagents have become a novel moiety in various fields because of their unique features . They are used to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex molecules.

Trifluoromethoxylation reagents have become a novel moiety in various fields because of their unique features . They are used to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex molecules.

Trifluoromethoxylation reagents have become a novel moiety in various fields because of their unique features . They are used to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex molecules.

Safety And Hazards

The safety and hazards of “N-(3-(trifluoromethoxy)phenyl)acrylamide” are not directly available. However, acrylamide is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed67.


Future Directions

properties

IUPAC Name

N-[3-(trifluoromethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOJMGVPELEGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(trifluoromethoxy)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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